molecular formula C8H10N4O3 B13688190 1-(5-Methoxy-2-nitrophenyl)guanidine

1-(5-Methoxy-2-nitrophenyl)guanidine

Cat. No.: B13688190
M. Wt: 210.19 g/mol
InChI Key: WUVUUQBZSGNWRO-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-nitrophenyl)guanidine is a synthetic guanidine derivative characterized by a nitro-substituted aromatic ring with a methoxy group at the 5-position and a guanidine moiety attached to the phenyl ring. Guanidines are known for their strong basicity due to the resonance-stabilized guanidinium ion, which enhances their ability to interact with biological targets such as ion channels and enzymes .

Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

2-(5-methoxy-2-nitrophenyl)guanidine

InChI

InChI=1S/C8H10N4O3/c1-15-5-2-3-7(12(13)14)6(4-5)11-8(9)10/h2-4H,1H3,(H4,9,10,11)

InChI Key

WUVUUQBZSGNWRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N=C(N)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Methoxy-2-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 5-methoxy-2-nitroaniline with cyanamide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired guanidine derivative . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(5-Methoxy-2-nitrophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 1-(5-Methoxy-2-aminophenyl)guanidine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction and strong oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Methoxy-2-nitrophenyl)guanidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2-nitrophenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, influencing their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Structural Comparison with Analogous Guanidine Derivatives

Structurally similar compounds differ in substituent positions and electronic effects (Table 1).

Table 1: Structural Analogs of 1-(5-Methoxy-2-nitrophenyl)guanidine

Compound Name Substituents Key Features Reference
1-(4-Nitrophenyl)guanidine nitrate Nitro at 4-position Higher basicity due to para-nitro group; used in ion channel studies
1-(3-Nitrophenyl)guanidine nitrate Nitro at 3-position Altered electronic effects; moderate antimicrobial activity
2-[(2-Nitrophenyl)methylideneamino]guanidine Nitro at 2-position with Schiff base Enhanced solubility; explored in materials science
1-(4-Chloro-2-iodophenyl)guanidine Halogens at 2- and 4-positions High reactivity in cross-coupling reactions; pharmaceutical intermediate
1-(2-Methyl-5-nitrophenyl)guanidine nitrate Methyl at 2-position, nitro at 5 Steric hindrance reduces basicity; kinase inhibitor applications

Key Observations :

  • Substituent Position : The 2-nitro group in the target compound likely reduces basicity compared to para-nitro analogs due to steric and electronic effects .
  • Halogen vs. Methoxy : Methoxy groups (electron-donating) at the 5-position may enhance solubility but reduce electrophilicity compared to chloro or iodo substituents .

Physicochemical Properties and Basicity

Guanidine derivatives exhibit pKa values ranging from 8.5 to 12.5, influenced by aryl substituents. For example:

  • 1-(5-Chloro-2-pyridinyl)guanidine : pKa = 9.8 (experimental) vs. predicted 8.7, highlighting deviations due to heteroaryl effects .
  • 1-(2-Nitrophenyl)guanidine : Lower basicity (pKa ~8.2) due to electron-withdrawing nitro groups .

Mechanistic Insight :
Quantum mechanical studies show that nitro groups at the 2-position destabilize the protonated guanidinium ion, reducing basicity. Methoxy groups at the 5-position may partially counteract this effect through resonance donation .

A. Ion Channel Modulation
  • Voltage-Gated Proton Channels (HV1): Guanidines like 2-guanidinobenzimidazole (2GBI) inhibit HV1 with IC50 = 38 μM via interaction with F150 in the S2 helix . The target compound’s nitro group may enhance binding through π-π interactions.
B. Antimicrobial Activity
  • Gram-Negative Bacteria : Lipoguanidines disrupt membranes via electrostatic interactions with anionic lipids (MIC = 0.5–1 mg/L for E. coli) . The methoxy group in the target compound may improve membrane penetration.
C. Neuroprotection

Guanidine analogs show neuroprotective effects in ischemia models, though direct HV1 inhibition links remain unconfirmed .

Challenges :

  • Balancing basicity and bioavailability for CNS applications.
  • Mitigating off-target effects in ion channel modulation.

Biological Activity

1-(5-Methoxy-2-nitrophenyl)guanidine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on recent studies.

Synthesis of 1-(5-Methoxy-2-nitrophenyl)guanidine

The synthesis of 1-(5-Methoxy-2-nitrophenyl)guanidine typically involves the reaction of 5-methoxy-2-nitroaniline with guanidine derivatives under controlled conditions. The process may require specific catalysts or solvents to enhance yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds containing guanidine moieties exhibit significant anticancer properties. For instance, the compound has shown promising results against various cancer cell lines, including pancreatic cancer models.

  • In vitro Studies : The compound has been evaluated for its cytotoxicity using MTT assays against cell lines such as MIA PaCa-2 and PanC-1. The results indicated that it possesses a half-maximal inhibitory concentration (IC50) comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) .
Cell Line IC50 (μg/mL) Comparison to 5-FU
MIA PaCa-2141.387Less effective
PanC-152.68More effective

The anticancer activity of 1-(5-Methoxy-2-nitrophenyl)guanidine is thought to involve the inhibition of key signaling pathways that regulate cell proliferation and survival. Specifically, guanidine derivatives have been implicated in modulating the activity of kinases involved in inflammatory responses and tumor progression.

  • MSK1 Inhibition : Studies indicate that guanidine compounds can inhibit MSK1 (mitogen and stress-activated protein kinase 1), which plays a crucial role in inflammatory processes and cancer cell proliferation .

Anti-inflammatory Properties

In addition to its anticancer effects, there is evidence suggesting that 1-(5-Methoxy-2-nitrophenyl)guanidine may exert anti-inflammatory effects. The compound has been shown to reduce eosinophil infiltration in models of asthma, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models
A study involving Ehrlich ascites carcinoma (EAC) models demonstrated that treatment with 1-(5-Methoxy-2-nitrophenyl)guanidine significantly reduced tumor burden and improved hematological parameters compared to control groups. The results were statistically significant, indicating its potential as a chemotherapeutic agent .

Case Study 2: In Vivo Anti-inflammatory Effects
In another study, the administration of the compound in a mouse model led to decreased levels of pro-inflammatory cytokines and reduced recruitment of immune cells associated with asthma exacerbations . This suggests that the compound could be beneficial in treating chronic inflammatory conditions.

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